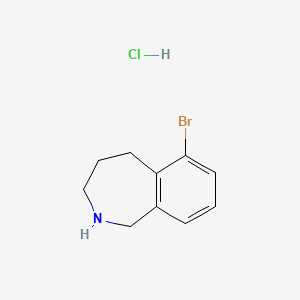

6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Descripción general

Descripción

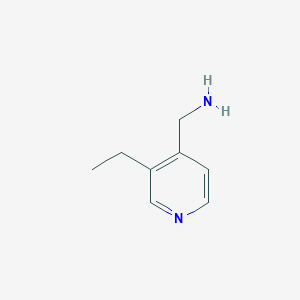

6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . It has a molecular weight of 262.57 g/mol . The IUPAC name for this compound is 6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride .

Molecular Structure Analysis

The InChI code for 6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is 1S/C10H12BrN.ClH/c11-10-3-1-2-8-4-6-12-7-5-9(8)10;/h1-3,12H,4-7H2;1H . The Canonical SMILES is C1CNCCC2=C1C=CC=C2Br.Cl . These codes provide a textual representation of the compound’s structure and can be used to generate a 3D model .

Physical And Chemical Properties Analysis

The compound has a computed topological polar surface area of 12 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 260.99199 g/mol . The compound is covalently bonded and has a unit count of 2 .

Aplicaciones Científicas De Investigación

D1 Dopamine Receptor Ligands

One of the notable applications of 6-bromo derivatives of tetrahydro-1H-2-benzazepine is as high-affinity ligands for the D1 dopamine receptor. A study highlighted the synthesis and evaluation of (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3- benzazepin as a new high-affinity D1 dopamine receptor ligand. This compound, alongside its structural analogues, exhibits significant affinity towards D1 receptors, suggesting potential for in vivo studies and further pharmacological exploration (Neumeyer et al., 1991).

Synthesis of Tetrahydro-Benzazepines

Another area of research involves the synthesis of tetrahydro-2 and 3-benzazepines and their derivatives. For instance, the hydrobromide salts of specific compounds have been cyclized to produce various tetrahydro-1H-2-benzazepines, showcasing methodologies for the creation of these chemical structures (Deady et al., 1973).

Chemical Reagents and Intermediates

Research on the preparation of benzazepine derivatives as intermediates for pharmaceuticals is another application. A novel synthesis route was developed for 3-[(1-ethoxycarbonyl-3-phenylpropyl) amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate tert-butyl ester, an intermediate of benazepril hydrochloride, using tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine among other starting materials (Hassan et al., 2007).

Stereoisomeric Studies

The synthesis and characterization of stereoisomeric probes for the D1 dopamine receptor using 6-bromo analogues of tetrahydro-1H-3-benzazepine highlight the compound's role in studying receptor binding affinities and selectivity, offering insights into the structural requirements for receptor interaction (Neumeyer et al., 1992).

Direcciones Futuras

While specific future directions for 6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride are not available in the retrieved data, similar compounds have been studied for their potential as positron emission tomography (PET) imaging agents for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for several neurological disorders . This suggests potential future research directions in the field of medical imaging and neurological disorder treatment.

Propiedades

IUPAC Name |

6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-5-1-3-8-7-12-6-2-4-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSFRCPFDORPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)

![2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride](/img/structure/B1378643.png)

![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)

![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)